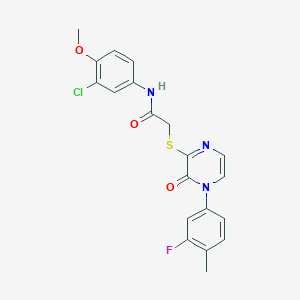

N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3S/c1-12-3-5-14(10-16(12)22)25-8-7-23-19(20(25)27)29-11-18(26)24-13-4-6-17(28-2)15(21)9-13/h3-10H,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGWMQFMWLILEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound features several notable structural elements:

- Pyrazine Ring : Contributes to its electron-rich nature and potential for enzyme interactions.

- Thioether Linkage : May enhance solubility and reactivity.

- Chloro and Methoxy Substituents : These groups can influence biological activity by altering electronic properties.

Structural Formula

The molecular formula of the compound is , with a molecular weight of approximately 397.89 g/mol.

Potential Biological Activities

Research suggests that N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide may exhibit various biological activities, including:

- Antimicrobial Activity : The presence of halogen and methoxy groups could enhance the compound's ability to interact with microbial targets.

- Enzyme Inhibition : The pyrazine ring may allow for binding interactions that modulate enzyme activities, particularly those involved in metabolic pathways.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the expected biological activity of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(m-tolyl)acetamide | Simple aromatic amine | Moderate antimicrobial | Lacks complex heterocycles |

| N-(4-fluorophenyl)-N'-(3-chlorophenyl)urea | Urea derivative | Anticancer properties | Urea linkage provides different reactivity |

| N-(2-hydroxyphenyl)-acetamide | Hydroxy group presence | Anti-inflammatory activity | Hydroxyl group increases polarity |

The unique arrangement of functional groups in N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide significantly influences its reactivity and potential biological activity compared to these similar compounds.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrazine Core : Starting from appropriate precursors to build the pyrazine structure.

- Introduction of Thioether Linkage : Utilizing thiol reagents to create the thioether bond.

- Substitution Reactions : Introducing chloro and methoxy groups through electrophilic aromatic substitution methods.

Case Studies and Research Findings

Despite the lack of extensive literature directly addressing this specific compound, related studies on similar pyrazine derivatives indicate promising results in terms of enzyme inhibition and anticancer activity. For instance, compounds with similar functional groups have been evaluated for their effectiveness against cholinesterases and cyclooxygenases, showing moderate to strong inhibition profiles .

Molecular Docking Studies

Molecular docking studies on structurally similar compounds have revealed potential binding modes with key enzymes involved in metabolic pathways. These studies suggest that modifications in substituent groups can significantly alter binding affinity and specificity, which is crucial for drug design .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The target compound’s uniqueness lies in its dihydropyrazine core and specific substituents. Below is a comparative analysis with analogs from the evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.